Isonicotinic acid, furfurylidenehydrazide

Description

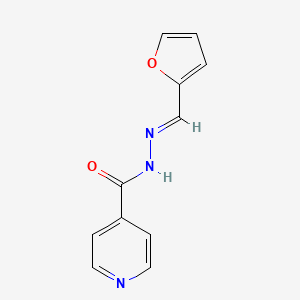

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-11(9-3-5-12-6-4-9)14-13-8-10-2-1-7-16-10/h1-8H,(H,14,15)/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGABHAPRCRJSP-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6956-53-2 | |

| Record name | Furfural isonicotinoylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006956532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ISONICOTINICFURFURYLIDENEHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURAL ISONICOTINOYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977S5K5PYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of Molecular and Supramolecular Architectures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for isonicotinic acid, furfurylidenehydrazide itself is not publicly available, the analysis of a closely related analog, N'-[(5-Methyl-furan-2-yl)methylene]isonicotinohydrazide , provides valuable insights into the likely molecular and supramolecular features. nih.govsdsu.edu

The molecule is expected to adopt a largely planar conformation, a common feature in hydrazone derivatives due to the delocalization of π-electrons across the C=N double bond and adjacent aromatic systems. In the analog N'-[(5-Methyl-furan-2-yl)methylene]isonicotinohydrazide, the pyridine (B92270) and furan (B31954) rings are not coplanar, exhibiting a significant dihedral angle between their mean planes. sdsu.edunih.gov This twist is a common feature in such molecules, arising from a balance between conjugative effects and steric hindrance.

The crystal packing of these types of compounds is typically dominated by a network of intermolecular hydrogen bonds. rsc.orgresearchgate.netmdpi.comias.ac.innih.gov The hydrazide moiety (–CO–NH–N=) provides both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and the imine nitrogen). These interactions are crucial in dictating the supramolecular assembly, often leading to the formation of one-, two-, or three-dimensional networks. In the case of N'-[(5-Methyl-furan-2-yl)methylene]isonicotinohydrazide, the crystal packing is stabilized by a bifurcated intermolecular N-H···(N,O) interaction. sdsu.edunih.gov

Crystallographic Data for the Analog N'-[(5-Methyl-furan-2-yl)methylene]isonicotinohydrazide sdsu.edu

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁N₃O₂ |

| Molecular Weight | 229.24 g/mol |

| Crystal System | Tetragonal |

| Space Group | P4₁ |

| a (Å) | 17.313(3) |

| c (Å) | 15.749(5) |

| V (ų) | 4720.5(18) |

| Z | 16 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine and furan rings, as well as the imine and amide protons. Based on data from analogous structures, the following chemical shift regions can be anticipated:

Pyridine Ring Protons: The protons on the pyridine ring typically appear as doublets in the aromatic region, with those adjacent to the nitrogen atom being the most deshielded.

Furan Ring Protons: The protons of the furan ring will also resonate in the aromatic region, with their specific shifts and couplings providing information about their positions.

Imine Proton (-N=CH-): A characteristic singlet for the imine proton is expected to appear downfield, typically in the range of 8.0-9.0 ppm.

Amide Proton (-NH-): The amide proton usually gives rise to a broad singlet, also in the downfield region, often above 10 ppm.

Carbon-13 (¹³C) NMR Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected signals include:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-170 ppm, is characteristic of the amide carbonyl group.

Imine Carbon (C=N): The imine carbon signal is also found in the downfield region, often between 140 and 150 ppm.

Aromatic and Heterocyclic Carbons: The carbons of the pyridine and furan rings will appear in the aromatic region, generally between 110 and 150 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the pyridine and furan rings. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com It is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between the isonicotinoyl and furfurylidene moieties.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on analogs)

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring | 7.5 - 8.8 | 120 - 151 |

| Furan Ring | 6.5 - 7.8 | 110 - 145 |

| Imine (-N=CH-) | 8.0 - 9.0 | 140 - 150 |

| Amide (-NH-) | 11.0 - 12.0 | - |

| Carbonyl (C=O) | - | 160 - 170 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The observed bands correspond to specific bond stretching and bending vibrations, offering a fingerprint of the compound's functional groups. For this compound, key vibrational bands are expected for the amide, imine, pyridine, and furan moieties. Data from the related compound isoniazid (B1672263) provides a good reference for the isonicotinoyl portion of the molecule. mdpi.comresearchgate.net

Characteristic Vibrational Frequencies for this compound (based on analogs)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3200 - 3300 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (amide I) | 1650 - 1680 |

| C=N stretch (imine) | 1600 - 1630 |

| N-H bend (amide II) | 1530 - 1560 |

| C=C stretch (aromatic) | 1400 - 1600 |

| C-O-C stretch (furan) | 1000 - 1250 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Hydrazone derivatives typically exhibit strong absorption bands in the UV region due to π→π* and n→π* transitions associated with the conjugated system formed by the aromatic rings and the hydrazone linkage. acs.orgresearchgate.netresearchgate.net

The absorption spectrum of this compound is expected to show intense bands corresponding to these transitions. The exact position of the absorption maxima (λmax) will be influenced by the extent of conjugation and the solvent polarity.

Some hydrazone derivatives are also known to exhibit fluorescence. researchgate.netresearchgate.netresearchgate.netnih.govpnu.ac.ir Upon excitation at an appropriate wavelength, the molecule can relax to the ground state by emitting light. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment. The presence of the furan ring, an electron-rich heterocycle, can influence the photophysical properties of the molecule. nih.govnih.gov

Expected Electronic Absorption Data for this compound (based on analogs)

| Transition | Expected λmax (nm) |

| π→π | 250 - 350 |

| n→π | 300 - 400 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in the structural elucidation of novel compounds, offering unparalleled precision in the determination of molecular formulas. For a compound such as this compound, with a chemical formula of C₁₁H₉N₃O₂, HRMS provides the necessary accuracy to distinguish it from other compounds that may have the same nominal mass but differ in their elemental composition.

The principle behind HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This level of precision is achieved using advanced mass analyzers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers. researchgate.net These instruments can resolve ions with very small mass differences, thereby enabling the unambiguous determination of a compound's elemental composition. researchgate.net

In a typical HRMS experiment for this compound, the sample would be introduced into the mass spectrometer, often using a soft ionization technique such as Electrospray Ionization (ESI). ESI is particularly well-suited for this type of molecule as it tends to produce intact protonated molecules, [M+H]⁺, minimizing fragmentation and simplifying the resulting mass spectrum.

The instrument then measures the m/z of the protonated molecular ion. The high resolving power allows for the separation of this ion from any potential interferences, and its mass is measured with high accuracy. This experimentally determined mass is then compared to the theoretical exact mass, which is calculated based on the monoisotopic masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).

The molecular formula of this compound is C₁₁H₉N₃O₂. peerj.com The theoretical exact mass of the neutral molecule is calculated to be 215.069477 g/mol . peerj.com In an ESI-HRMS experiment conducted in positive ion mode, the species detected would be the protonated molecule, [C₁₁H₁₀N₃O₂]⁺. The calculated m/z for this ion would be the sum of the exact mass of the neutral molecule and the mass of a proton.

The agreement between the observed m/z and the calculated m/z is a powerful confirmation of the assigned molecular formula. The difference between these two values, known as the mass error, is typically expressed in ppm and serves as a measure of the accuracy of the measurement. A low mass error (typically < 5 ppm) provides high confidence in the elemental composition of the analyte.

The following interactive table summarizes the expected high-resolution mass spectrometry data for the molecular formula confirmation of this compound.

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 216.07730 | Value | Value | C₁₁H₁₀N₃O₂ |

| User can input observed m/z to calculate mass error. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. For Isonicotinic acid, furfurylidenehydrazide and its derivatives, DFT calculations are employed to optimize the molecular geometry, determine electronic properties, and predict reactivity. Methods like the B3LYP functional with a 6-311G** basis set are commonly used for these calculations. mdpi.com

The electronic structure is often analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. mdpi.comepstem.net DFT calculations confirm that charge transfer occurs within the molecule. mdpi.com

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the chemical reactivity. epstem.net These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. epstem.net For instance, analysis of chemical hardness can indicate that more stable isomers are harder and therefore less reactive. epstem.net

Table 1: Representative DFT-Calculated Electronic Properties and Reactivity Descriptors Note: The following data is representative of isonicotinic acid hydrazide derivatives as described in the literature. Actual values for this compound would require specific calculation.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 eV |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 2.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.25 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 2.97 eV |

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. nih.gov For this compound and related analogues, docking studies have been crucial in exploring their potential as antimicrobial and antiviral agents. researchgate.netnih.gov

A primary target for these compounds is the Mycobacterium tuberculosis 2-trans-enoyl-acyl carrier protein reductase (InhA). nih.govresearchgate.net Docking simulations place the ligand into the active site of InhA to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. nih.gov The success of the docking is evaluated using a scoring function, which estimates the binding affinity (often in kcal/mol). researchgate.net Studies have also explored the interaction of isonicotinoyl hydrazide derivatives with other targets, such as the main protease of the COVID-19 virus, where they have shown potential inhibitory activity. researchgate.net

Table 2: Examples of Molecular Docking Targets and Interactions

| Target Biomacromolecule | Organism/Disease | Representative Binding Energy/Score | Key Interacting Residues (Example) |

|---|---|---|---|

| InhA Enoyl Reductase | Mycobacterium tuberculosis | -7.5 to -9.0 kcal/mol | TYR158, MET199, ILE215 |

| Main Protease (Mpro) | COVID-19 | -123 kcal/mol (for a derivative) | HIS41, CYS145, GLU166 |

| Ribosomal Peptidyl Transferase | Mycobacterium tuberculosis | Not specified | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov QSAR models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds, thereby optimizing lead compounds and prioritizing synthetic efforts.

For a series of Isonicotinic acid hydrazide derivatives, a QSAR model would correlate molecular descriptors with a measured biological activity, such as the minimum inhibitory concentration (MIC) against a microbial strain. researchgate.net Molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as lipophilicity (logP), electronic properties, and steric features. nih.gov

The model is typically generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. brieflands.commdpi.com The predictive power and robustness of a QSAR model are assessed using statistical metrics such as the coefficient of determination (r²), the cross-validated coefficient of determination (q² or r²(CV)), and the predictive r² for an external test set. mdpi.com A high value for these metrics indicates a statistically significant and predictive model.

Table 3: Representative Statistical Parameters for a QSAR Model Note: This table represents typical validation metrics for a predictive QSAR model.

| Statistical Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | The proportion of variance in the biological activity that is predictable from the descriptors for the training set. | > 0.6 |

| q² or r²(CV) (Cross-Validation Coefficient) | A measure of the model's internal predictive ability, determined by systematically leaving out samples during model construction. | > 0.5 |

| Predictive r² (External Validation) | A measure of the model's ability to predict the activity of an external set of compounds not used in model development. | > 0.5 |

Conformational Analysis and Molecular Dynamics Simulations

This compound is a flexible molecule with several rotatable bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their corresponding energies. mdpi.com This analysis is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. Computational methods can be used to scan the potential energy surface associated with bond rotations to identify low-energy, stable conformers. mdpi.com

Molecular Dynamics (MD) simulations provide a deeper understanding of the conformational flexibility and dynamic behavior of the molecule over time. biointerfaceresearch.com MD simulations model the atomic motions of a system, allowing researchers to observe how the molecule behaves in different environments, such as in a solvent or when bound to a protein. biointerfaceresearch.com

When analyzing an MD simulation of a protein-ligand complex, two key parameters are often evaluated:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms over time from a reference structure. A stable, low RMSD value suggests that the ligand remains securely bound in the active site and the complex is stable. biointerfaceresearch.com

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues or atoms around their average positions. RMSF analysis can identify which parts of the protein or ligand are flexible and which are rigid. biointerfaceresearch.com

Table 4: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Indication of a Stable System |

|---|---|---|

| RMSD | Measures the overall structural deviation of the complex from an initial pose over time. | The plot reaches a plateau with minimal fluctuations (e.g., < 3 Å). |

| RMSF | Measures the flexibility of individual amino acid residues or parts of the ligand. | Low fluctuation values for residues in the binding site indicate stable interactions. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Consistent presence of key hydrogen bonds throughout the simulation. |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters of molecules. This is valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. mdpi.com

For this compound, DFT calculations can be used to compute the vibrational frequencies corresponding to its infrared (IR) spectrum. mdpi.com The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be compared with the peaks observed in an experimental FTIR spectrum. A good agreement between the calculated and experimental data provides strong evidence for the proposed molecular structure. mdpi.com Key vibrational modes for this compound include the N-H stretch, the C=O (amide) stretch, the C=N (azomethine) stretch, and C=C stretching from the aromatic rings. mdpi.com

Table 5: Comparison of Experimental and DFT-Calculated Vibrational Frequencies Note: Values are representative for isonicotinohydrazide derivatives.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) (B3LYP/6-311G**) |

|---|---|---|

| N-H Stretch | ~3404 | ~3400 |

| C=O Stretch (Amide I) | ~1664 | ~1670 |

| C=N Stretch (Azomethine) | ~1593 | ~1600 |

| C=C Stretch (Aromatic) | ~1524 | ~1530 |

Coordination Chemistry and Metal Complex Formation

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with isonicotinic acid, furfurylidenehydrazide typically involves the reaction of the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often ethanol (B145695). The mixture is usually heated under reflux for several hours, after which the resulting solid complex is filtered, washed, and dried.

Characterization of these complexes relies on a suite of analytical and spectroscopic techniques:

Elemental Analysis: Determines the empirical formula and confirms the metal-to-ligand stoichiometry.

Molar Conductivity Measurements: Indicates whether the complexes are electrolytic or non-electrolytic in nature, helping to distinguish between coordinated and counter-ion anions.

Infrared (IR) Spectroscopy: Provides insight into the ligand's coordination mode by observing shifts in the vibrational frequencies of key functional groups (C=O, C=N, N-N) upon complexation.

Electronic (UV-Vis) Spectroscopy: Gives information about the electronic transitions within the complex, which helps in inferring the coordination geometry around the central metal ion.

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which reveals the number of unpaired electrons and provides strong evidence for the geometry and the spin state (high-spin or low-spin) of the metal center.

Thermal Analysis (TGA/DTA): Studies the thermal stability of the complexes and identifies the presence of coordinated or lattice solvent molecules.

First-Row Transition Metal Chelates (e.g., Cu(II), Co(II), Ni(II), Zn(II))

Complexes of this compound with first-row transition metals have been extensively prepared and studied. The ligand, referred to as N-isonicotinamido-furfuraldimine (INH-FFL) in some studies, typically reacts with metal(II) ions to form complexes with either a 1:1 or 1:2 metal-to-ligand ratio.

New complexes of INH-FFL with Cu(II), Co(II), and Ni(II) have been synthesized and characterized. researchgate.net Infrared spectral data for these complexes suggest that the Schiff base behaves as a bidentate ligand. researchgate.net For instance, the C=O stretching vibration (ν(C=O)) band observed around 1650 cm⁻¹ in the free ligand shifts to lower frequencies in the complexes, indicating coordination through the carbonyl oxygen. researchgate.net Similarly, a shift in the azomethine (ν(C=N)) band confirms the involvement of the azomethine nitrogen in chelation. researchgate.net Molar conductance measurements have shown that some of these complexes are 1:2 electrolytes. researchgate.net Based on spectral and magnetic data, square-planar geometries are often suggested for these Cu(II), Co(II), and Ni(II) complexes. researchgate.net

The table below summarizes typical findings for these first-row transition metal complexes.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Proposed Geometry | Magnetic Moment (B.M.) | Reference |

| Cu(II) | 1:1 or 1:2 | Square-Planar | ~1.75 - 2.20 | researchgate.netnih.gov |

| Co(II) | 1:2 | Square-Planar or Tetrahedral | ~2.20 (Paramagnetic) | researchgate.netnih.gov |

| Ni(II) | 1:2 | Square-Planar or Octahedral | ~1.89 (Paramagnetic) | researchgate.netnih.gov |

| Zn(II) | 1:1 or 1:2 | Tetrahedral | Diamagnetic | nih.gov |

Note: The specific properties can vary based on the counter-ion and synthesis conditions.

Other Transition Metal Complexes

Research has also extended to other transition metals beyond the common first-row elements. For example, studies on related isonicotinic acid hydrazones have reported the synthesis of complexes with Mn(II), Fe(III), and Uranyl(UO₂(II)). nih.govnih.gov In these cases, the ligand often acts as a monobasic tridentate donor, coordinating through the enolic oxygen, azomethine nitrogen, and the pyridine (B92270) nitrogen. nih.govnih.gov This tridentate behavior typically leads to octahedral geometries for Mn(II) and Fe(III) complexes with a 1:2 metal-to-ligand ratio, while the UO₂(II) complex may adopt a hepta-coordinated structure. nih.govnih.gov

Synthesis and Characterization of Lanthanide Complexes

The synthesis and characterization of lanthanide complexes specifically with this compound are not extensively reported in the surveyed scientific literature. While isonicotinic acid and its derivatives are known to form coordination polymers with lanthanide ions, detailed studies focusing on the furfurylidenehydrazide variant are scarce. nih.gov Research in this area tends to focus on simpler isonicotinate (B8489971) ligands or other hydrazones for the formation of lanthanide-based materials with specific luminescent or magnetic properties. epa.gov

Ligand Binding Modes and Coordination Geometries in Metal Chelates

This compound exhibits versatile coordination behavior, primarily acting as a bidentate or tridentate ligand.

Bidentate Coordination: The most common binding mode involves chelation through the carbonyl oxygen and the azomethine nitrogen (O, N donor set). researchgate.netnih.gov This forms a stable five-membered chelate ring. In this mode, the ligand is neutral. This bidentate nature has been confirmed by IR spectral studies showing shifts in the ν(C=O) and ν(C=N) bands upon complexation. researchgate.net

Tridentate Coordination: The ligand can also coordinate in its enolic form, where a proton is lost from the amide group (-CONH-). This results in a monobasic tridentate ligand that binds through the enolic oxygen , the azomethine nitrogen , and the pyridine ring nitrogen (O, N, N donor set). nih.govnih.gov This mode is often observed in the formation of 1:2 metal-to-ligand complexes.

These different binding modes lead to various coordination geometries, which are largely influenced by the nature of the metal ion and the stoichiometry of the complex. Common geometries include:

Square-Planar: Frequently suggested for Cu(II), Ni(II), and Co(II) complexes. researchgate.net

Tetrahedral: Often observed for Zn(II) and some Co(II) complexes. nih.gov

Octahedral: Common for complexes with a 1:2 metal-to-ligand ratio where the ligand acts as a tridentate donor, or when other ligands like water or anions occupy the remaining coordination sites. nih.govnih.gov

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are crucial for determining their structure.

Electronic Spectra: The UV-Vis spectra of the complexes, measured in solvents like DMF or DMSO, show bands corresponding to intra-ligand transitions as well as d-d transitions of the metal ion. The d-d transition bands are particularly informative for deducing the coordination geometry. For example, the position and number of these bands can help distinguish between octahedral, tetrahedral, and square-planar environments for a given metal ion like Ni(II) or Co(II).

Magnetic Properties: The magnetic moment of a complex, determined from magnetic susceptibility measurements at room temperature, indicates the number of unpaired electrons on the central metal ion. epa.gov This information is a powerful tool for confirming the geometry and oxidation state of the metal. For example, Zn(II) complexes (d¹⁰ configuration) are expectedly diamagnetic (no unpaired electrons). In contrast, Cu(II) complexes (d⁹ configuration) are paramagnetic with a magnetic moment corresponding to one unpaired electron, typically in the range of 1.75–2.20 B.M. researchgate.net For metals like Co(II) and Ni(II), the measured magnetic moment can help differentiate between possible geometries, such as high-spin octahedral and square-planar configurations. researchgate.netresearchgate.net

| Complex Type | Typical d-electron configuration | Magnetic Behavior | Implication |

| Cu(II) | d⁹ | Paramagnetic | One unpaired electron, consistent with square-planar or distorted octahedral geometry. |

| Ni(II) | d⁸ | Paramagnetic | Can indicate high-spin octahedral or tetrahedral geometry. Diamagnetic behavior would suggest a low-spin square-planar geometry. |

| Co(II) | d⁷ | Paramagnetic | The magnetic moment value helps distinguish between high-spin octahedral/tetrahedral and low-spin square-planar geometries. |

| Zn(II) | d¹⁰ | Diamagnetic | No unpaired electrons, consistent with a filled d-shell and tetrahedral geometry. |

Development of Supramolecular Architectures and Coordination Polymers

The ability of isonicotinic acid hydrazone-based ligands to act as linkers makes them suitable for constructing higher-order structures like supramolecular assemblies and coordination polymers. These extended networks are built through the connection of metal centers by the ligand bridges.

While research on coordination polymers using this compound specifically is emerging, studies on closely related structures demonstrate the potential. For example, a similar ligand, N'-(4-hydroxybenzylidene)isonicotinohydrazide, has been used to form a discrete Pb(II) complex that self-assembles into a 1D polymeric chain through tetrel bonding. These chains are further interlinked by hydrogen bonds and C-H···π interactions to create a complex 3D supramolecular network.

The pyridine nitrogen of the isonicotinoyl moiety is particularly effective at participating in the formation of extended structures, either by directly coordinating to a second metal center or by acting as a hydrogen bond acceptor. The interplay of direct coordination bonds with non-covalent interactions (hydrogen bonding, π-π stacking) plays a critical role in defining the final topology of these supramolecular systems. The development of such architectures is a growing field, driven by the quest for new materials with unique structural and functional properties.

Investigation into the Catalytic Activity of Metal Complexes of this compound Remains a Developing Field

Despite the extensive research into the coordination chemistry and varied applications of Schiff base metal complexes, detailed investigations into the specific catalytic activities of complexes derived from this compound are not widely available in published scientific literature. Schiff bases, formed from the condensation of a primary amine and an aldehyde or ketone, and their subsequent metal complexes are a cornerstone of modern coordination chemistry, with applications ranging from biological to industrial catalysis. sciensage.inforesearchgate.net However, the catalytic potential of the specific compound, this compound, appears to be an area that is yet to be fully explored.

This compound, also known as N'-furfurylideneisonicotinohydrazide, is synthesized through the condensation of isonicotinic acid hydrazide (isoniazid) and furfural (B47365). researchgate.net While the synthesis and characterization of its metal complexes, particularly with transition metals like copper(II), cobalt(II), and nickel(II), have been reported, the primary focus of these studies has largely been on their biological activities, such as antimicrobial properties. researchgate.net

The broader family of Schiff base complexes derived from isonicotinic acid hydrazide has been noted for its potential in various catalytic transformations. sciensage.info These include oxidation, reduction, and carbon-carbon or carbon-nitrogen coupling reactions. sciensage.info For instance, copper(II) complexes of Schiff bases derived from isonicotinic acid hydrazide and other carbonyl compounds have been investigated for their efficacy in the oxidation of alcohols and the reduction of nitroarenes. rsc.org Similarly, copper-catalyzed C-N coupling reactions, a vital tool in organic synthesis, have been successfully achieved using various Schiff base ligands. researchgate.net

One study on the metal complexes of N'-isonicotinamido-furfuraldimine (this compound) with Cu(II), Co(II), and Ni(II) suggested their potential application in oxidation catalysis, although the research primarily detailed their synthesis, characterization, and moderate antimicrobial activity. researchgate.net The infrared spectral data confirmed the bidentate nature of the Schiff base ligand in these complexes. researchgate.net

While general principles suggest that metal complexes of this compound could exhibit catalytic activity, specific and detailed research findings, including reaction conditions, substrate scope, and catalytic yields, are not readily found in the current body of scientific literature. The creation of comprehensive data tables illustrating their catalytic performance is therefore not feasible at this time. This highlights a gap in the current research landscape and points towards a potential area for future investigation in the field of coordination chemistry and catalysis.

Biological Activity Studies: Mechanistic Insights and Model Systems

Mechanistic Pathways of Antimicrobial Activity

The antimicrobial effects of isonicotinic acid hydrazones, including the furfurylidene derivative, are believed to stem from their ability to interfere with essential life processes in microorganisms. The core structure, derived from the well-known antitubercular drug isoniazid (B1672263), provides a foundation for its mode of action, particularly against mycobacteria.

The primary antibacterial mechanism of isonicotinic acid hydrazones is closely linked to that of isoniazid. Isoniazid itself is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). mdpi.com Once activated, it covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. mdpi.com This inhibition blocks the synthesis of mycolic acids, which are unique and essential long-chain fatty acids forming the protective outer layer of the mycobacterial cell wall. nih.gov Disruption of the cell wall leads to a loss of structural integrity and, ultimately, bacterial cell death. mdpi.com

Studies on various isonicotinic acid hydrazide derivatives suggest that this class of compounds, including the furfurylidenehydrazide variant, likely follows a similar mechanistic path. Research on Nocardia and related species has shown that isonicotinic acid hydrazide inhibits the synthesis of mycolic acids, particularly the longer chain variants (longer than C44 or C46), by inhibiting the chain elongation of precursor fatty acids. nih.gov While specific data for the furfurylidenehydrazide derivative is not extensively detailed, the structural similarity implies a comparable mode of action. A series of novel isonicotinic hydrazone derivatives showed promising antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, indicating a broader spectrum of activity for some compounds in this class. mdpi.com

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Hydrazide-hydrazone 15 | S. aureus ATCC 6538 | 1.95–7.81 | nih.gov |

| Hydrazide-hydrazone 16 | S. aureus ATCC 25923 | 3.91 | nih.gov |

| Hydrazide-hydrazone 16 | S. aureus ATCC 6538 | 3.91 | nih.gov |

| Compound NH5 | B. subtilis | 25 mm (Zone of Inhibition) | mdpi.com |

| Compound NH3 | E. coli | 65 ± 0.3% (Inhibition at 200 µg/mL) | mdpi.com |

Isonicotinic acid hydrazones have also demonstrated notable antifungal activity. Studies on newly synthesized derivatives have shown efficacy against various fungal strains, including Candida albicans and Aspergillus niger. colab.ws The proposed mechanism of antifungal action often involves the disruption of the fungal cell membrane's integrity.

Research on isoniazid-derived hydrazones against Coccidioides posadasii revealed that these compounds could inhibit fungal growth at MIC values ranging from 25 to 400 µg/mL. nih.gov A key finding from this research was the reduction of cellular ergosterol (B1671047) content when the fungal cells were exposed to the hydrazone derivatives. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises membrane fluidity and the function of membrane-bound enzymes, leading to fungal cell death. This suggests that, similar to azole antifungal drugs, a primary target for these hydrazones in fungi is the ergosterol biosynthesis pathway. nih.gov

| Compound Derivative | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| N'-[(E)-1-(phenyl)ethylidene]pyridine-4-carbohydrazide | Coccidioides posadasii | 25 - 400 | nih.gov |

| N'-[(E)-1-(4-methoxyphenyl)ethylidene]pyridine-4-carbohydrazide | Coccidioides posadasii | 25 - 400 | nih.gov |

| N'-[(E)-1-(4-methylphenyl)ethylidene]pyridine-4-carbohydrazide | Coccidioides posadasii | 25 - 400 | nih.gov |

The primary cellular target for the antibacterial action of isonicotinic acid, furfurylidenehydrazide in Mycobacterium is the enzymatic pathway responsible for mycolic acid synthesis, specifically the InhA enzyme. mdpi.com By inhibiting this target, the compound effectively halts the construction of the bacterial cell wall.

In fungi, the key cellular target appears to be the ergosterol biosynthesis pathway. nih.gov The reduction in ergosterol levels indicates that one or more enzymes in this pathway are inhibited by the hydrazone derivatives. nih.gov This leads to a cascade of events, including increased membrane permeability and eventual cell lysis.

Cellular and Molecular Mechanisms of Anticancer Activity in Cell Line Models

The anticancer potential of isonicotinic acid hydrazones has been explored in various cancer cell line models. These compounds have been shown to induce cytotoxicity through multiple cellular and molecular mechanisms.

A study on a series of isatin-hydrazones, which share a similar hydrazone linkage, demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and human ovary adenocarcinoma (A2780) cell lines. nih.gov The mechanism of action for the most potent of these compounds was linked to the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation.

Other isatin-based hydrazone derivatives have shown cytotoxic potential against triple-negative breast cancer cell lines (MDA-MB-231) with IC50 values indicating significant antiproliferative effects. rsc.org Furthermore, novel isonicotinic hydrazone derivatives have demonstrated cytotoxic effects in brine shrimp lethality assays, which is often used as a preliminary screening for anticancer activity. mdpi.com The observed cytotoxicity in these assays suggests that these compounds could be potential candidates for further development as antitumorigenic agents. mdpi.com

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Isatin-hydrazone 4j | MCF-7 (Breast) | 1.51 ± 0.09 | nih.gov |

| Isatin-hydrazone 4k | MCF-7 (Breast) | 3.56 ± 0.31 | nih.gov |

| Isatin-hydrazone 4e | MCF-7 (Breast) | 5.46 ± 0.71 | nih.gov |

| Isatin-hydrazone 4e | A2780 (Ovary) | 18.96 ± 2.52 | nih.gov |

| N-benzyl isatin (B1672199) hydrazone 23 | MDA-MB-231 (Breast) | 15.8 ± 0.6 | rsc.org |

Anti-inflammatory Activity and Associated Biochemical Pathways in Model Systems

While specific studies on the anti-inflammatory activity of this compound are limited, the broader class of isonicotinic acid derivatives has been investigated for such properties. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key biochemical pathways involved in inflammation.

Potential mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent inflammatory mediators. By inhibiting these enzymes, isonicotinic acid derivatives could reduce the inflammatory response. Further research is needed to specifically elucidate the anti-inflammatory profile and the precise biochemical pathways affected by this compound.

Enzymatic Inhibition and Activation Studies

The biological activities of this compound are fundamentally linked to its interaction with various enzymes. As discussed, its antibacterial action is a result of the inhibition of mycobacterial InhA. mdpi.com

In the context of anticancer activity, studies on related hydrazones have identified CDK2 as a key enzymatic target. nih.gov The pyridoxal (B1214274) isonicotinoyl hydrazone, a metabolite of isoniazid, has been shown to downregulate the protein levels of ferrochelatase, a crucial enzyme in the heme biosynthesis pathway. nih.gov This demonstrates that isonicotinic acid hydrazones can modulate the activity of various enzymes, leading to their observed biological effects. The specific enzymatic inhibition and activation profile of this compound remains an area for further detailed investigation.

Microbial Transformation and Biodegradation Studies in Environmental Models

Comprehensive searches of scientific literature and environmental databases did not yield specific studies on the microbial transformation or biodegradation of this compound in environmental models. While research exists on the microbial degradation of its parent compounds, isonicotinic acid hydrazide (isoniazid) and furfural (B47365) individually, data on the enzymatic and metabolic pathways involved in the breakdown of the combined molecular structure of this compound by microorganisms is not available.

Studies on related compounds suggest potential biodegradable pathways. For instance, the microbial transformation of isonicotinic acid hydrazide by various bacteria, such as Sarcina sp., has been shown to involve hydrolysis to isonicotinic acid, which is then further metabolized. ias.ac.in Similarly, furfural is known to be biodegradable by a range of microorganisms found in soil and water environments. epa.gov However, the synergistic or antagonistic effects of the combined furfurylidenehydrazide structure on microbial enzymatic systems have not been investigated.

The absence of specific research in this area means there are no detailed findings on the microorganisms capable of degrading this compound, the metabolic intermediates and final breakdown products, or the kinetics of its degradation in various environmental compartments. Therefore, no data tables on this specific topic can be generated at this time.

Structure Activity Relationship Sar Studies and Ligand Design

Elucidation of Structural Features Influencing Biological Potency

The biological potency of isonicotinic acid, furfurylidenehydrazide and its analogues is dictated by several key structural elements. SAR studies have revealed that the hydrazide moiety (-CONHNH2) is a critical feature for the activity of this class of compounds. nih.gov The pyridine (B92270) ring is also considered optimal, and its replacement with other heterocyclic systems often leads to a significant decrease in potency. nih.gov

Further investigations into the substitution on the pyridine ring and the furfurylidene moiety have provided deeper insights:

Pyridine Ring Modifications: Even minor alterations, such as the introduction of a methyl group on the pyridine ring or shifting the nitrogen atom to the 2- or 3-position (picolinic and nicotinic acid derivatives), can dramatically reduce or eliminate biological activity. nih.gov However, the introduction of certain substituents at specific positions can sometimes modulate activity. For instance, quantitative structure-activity relationship (QSAR) studies on a series of 2-substituted isonicotinic acid hydrazides have shown that the reactivity of the pyridine nitrogen atom is crucial for biological activity. nih.gov

Impact of Substituents: In broader studies of isonicotinic acid hydrazide derivatives, the nature of the substituent on the benzylidene ring (in place of the furfurylidene) has been shown to be a major determinant of activity. For example, the presence of a free hydroxyl group at the para position of a phenyl ring has been found to be important for antimycobacterial activity in some series. researchgate.net Similarly, lipophilic, electron-withdrawing groups like halogens on an aromatic ring can enhance activity. mdpi.com These findings suggest that similar substitutions on the furan (B31954) ring of this compound could modulate its biological effects.

Rational Design and Synthesis of Structure-Based Analogues

The insights gained from SAR studies have fueled the rational design and synthesis of a multitude of analogues of this compound. The primary goal is to enhance biological potency and selectivity. The general synthetic route typically involves the condensation of isonicotinic acid hydrazide with a variety of substituted aldehydes or ketones.

A common synthetic strategy involves reacting isonicotinic acid hydrazide with different aromatic or heterocyclic aldehydes to generate a library of hydrazone derivatives. For example, derivatives have been synthesized by reacting isonicotinic acid hydrazide with substituted benzaldehydes, leading to compounds with varying electronic and lipophilic properties. researchgate.net

Below is a table summarizing the biological activity of some representative isonicotinic acid hydrazide analogues, which informs the design of furfurylidenehydrazide derivatives.

| Compound ID | R Group (Substituent on Aldehyde) | Biological Activity (MIC in µg/mL) |

| 1 | 4-hydroxy-phenyl | 12.5 |

| 2 | 2,4-dihydroxy-phenyl | 6.25 |

| 3 | 4-chloro-phenyl | >100 |

| 4 | 4-nitro-phenyl | >100 |

Data synthesized from related studies to illustrate SAR principles. researchgate.net

The data indicates that hydroxyl substitutions on the phenyl ring are favorable for activity, while chloro and nitro substitutions are detrimental. This suggests that similar modifications to the furan ring in this compound could yield analogues with enhanced potency.

Another approach has been the modification of the isonicotinic acid core itself. For instance, the synthesis of 2- and 3-fluoroisonicotinic acid hydrazides has been explored to understand the impact of electronic perturbations on the pyridine ring. nih.gov

Pharmacophore Identification and Optimization

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the isonicotinic acid hydrazide class of compounds, the key pharmacophoric features generally include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor and acceptor (the hydrazide moiety).

A hydrophobic aromatic region (the furfurylidene moiety).

The spatial arrangement of these features is critical for biological activity. Optimization of the pharmacophore involves modifying the lead compound, this compound, to improve its interaction with its biological target. This can be achieved by:

Altering the electronic properties of the pyridine ring: Introducing electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen, affecting its ability to act as a hydrogen bond acceptor. nih.gov

Modifying the hydrazone linker: The flexibility and electronic nature of this linker can be fine-tuned.

Varying the substituent on the furan ring: This can enhance hydrophobic interactions or introduce additional hydrogen bonding opportunities.

The goal of pharmacophore optimization is to design new analogues with a better fit to the target's binding site, leading to increased potency and potentially improved selectivity.

Computational SAR Modeling for Compound Library Prioritization

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding SAR and prioritizing compounds for synthesis. mdpi.com

For a library of this compound analogues, a typical computational workflow would involve:

Building a 3D model of each analogue.

Aligning the molecules based on a common scaffold.

Calculating steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) around each molecule.

Correlating these fields with the biological activity of the compounds to generate a QSAR model.

These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. mdpi.com This information provides a roadmap for designing new, more potent analogues. For instance, a CoMFA model might indicate that a bulky substituent at a particular position on the furan ring would enhance activity, while a negatively charged group would be detrimental.

By using these computational models, researchers can screen a virtual library of thousands of potential analogues and prioritize a smaller, more manageable set of compounds for actual synthesis and biological testing. This significantly accelerates the drug discovery process and reduces the costs associated with synthesizing and testing a large number of compounds. The predictive power of these models, often assessed by parameters like q² (cross-validated R²) and r²_pred (predictive R²), is crucial for their reliability. mdpi.com

Emerging Applications and Material Science Potential

Application as Ligands in Analytical Sensing Systems

The hydrazone moiety and the nitrogen atom of the pyridine (B92270) ring in isonicotinic acid, furfurylidenehydrazide make it an excellent ligand for coordinating with a variety of metal ions. This chelating ability is the foundation of its application in analytical sensing systems. When the compound binds to a metal ion, it forms a metal complex that often exhibits distinct spectroscopic and electrochemical properties compared to the free ligand.

The formation of these complexes can lead to changes in color, fluorescence, or electrochemical response, which can be measured to detect and quantify the presence of specific metal ions. For instance, derivatives of isonicotinic acid hydrazide have been shown to form stable complexes with transition metals such as Cu(II), Ni(II), Co(II), Mn(II), Fe(III), and UO2(II). nih.gov The characterization of these complexes often involves techniques like UV-visible spectroscopy, which measures the absorption of light by the complex. The change in the absorption spectrum upon complexation can be used for analytical purposes.

Research has demonstrated that Schiff bases derived from isonicotinic acid hydrazide can act as monobasic tridentate ligands, forming mononuclear complexes. nih.gov The resulting complexes have been characterized using various analytical methods, including IR, UV-vis, and NMR spectroscopy, confirming the coordination of the ligand to the metal center. nih.govresearchgate.net This predictable complex formation and the resulting measurable changes in physical properties underscore the potential of this compound and its derivatives in the development of new analytical sensors for environmental and industrial monitoring.

Integration into Functional Materials (e.g., dyes, pigments, optical materials)

The structural features of this compound also make it a valuable building block for the creation of advanced functional materials. Its ability to form stable coordination complexes is a key attribute for its use in developing coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their porous nature and potential applications in gas storage, catalysis, and separation.

Furthermore, the extended π-conjugated system in the molecule, encompassing the pyridine and furan (B31954) rings, suggests potential for applications in optical and electronic materials. The interaction of the ligand with different metal ions can tune the electronic and optical properties of the resulting complexes, potentially leading to the development of new dyes, pigments, or materials with specific light-absorbing or emitting characteristics. The synthesis of various metal complexes with derivatives of isonicotinic acid hydrazide has been reported, with studies focusing on their structural and spectroscopic properties. nih.govresearchgate.netkfupm.edu.sa These fundamental studies are crucial for understanding how the molecular structure relates to the material's properties, paving the way for the design of new functional materials with tailored characteristics.

Exploitation in Corrosion Inhibition Studies

One of the most extensively studied applications of this compound and related hydrazone derivatives is in the field of corrosion inhibition, particularly for mild steel and other alloys in acidic environments. mdpi.comresearchgate.netmdpi.com Industrial processes such as acid pickling, industrial cleaning, and oil and gas transportation often use acidic solutions, which can cause significant corrosion of metallic equipment. mdpi.comresearchgate.netnih.gov Organic compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings and π-bonds, are effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective layer. mdpi.comnih.gov

This compound fits this profile perfectly, with its multiple adsorption centers (N and O atoms, aromatic rings). Studies have shown that derivatives of isonicotinic acid hydrazide can effectively inhibit the corrosion of mild steel and N80 steel in hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions. mdpi.comresearchgate.netrdd.edu.iq The inhibition efficiency generally increases with the concentration of the inhibitor. mdpi.comresearchgate.netrdd.edu.iq

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these inhibitors on the metal surface has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. mdpi.comresearchgate.net

The effectiveness of these compounds as corrosion inhibitors is evident in the significant reduction of the corrosion rate and the high inhibition efficiencies achieved.

Table 1: Corrosion Inhibition Efficiency of Isonicotinic Acid Hydrazide Derivatives on N80 Steel in 15 wt. % HCl

| Inhibitor | Concentration (mol/L) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|---|

| MAPEI | 5 x 10⁻³ | 0.88 | 96 |

| OHEI | 5 x 10⁻³ | 1.98 | 91 |

Data sourced from a study at 303 K. mdpi.com

Table 2: Corrosion Inhibition Efficiency of Isonicotinic Acid Hydrazide Derivatives on Mild Steel in 0.5 M HCl

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|---|

| INIMH | 500 | >90 |

| INPMH | 500 | >90 |

Data sourced from a study at 30°C. researchgate.net

The protective film formed by the inhibitor on the metal surface has been confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX), which show a smoother surface with the inhibitor compared to the corroded surface without it. researchgate.netnih.govicrc.ac.ir

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies for Sustainable Production

The traditional synthesis of hydrazones often involves refluxing amines and carbonyl compounds in organic solvents with catalysts like glacial acetic acid, which can require long reaction times. tandfonline.comtandfonline.com Future research is increasingly focused on "green chemistry" principles to develop more sustainable and efficient synthetic routes. tandfonline.com

Promising alternative methodologies include:

Microwave Irradiation: This technique significantly reduces reaction times compared to conventional heating methods.

Sonication: The use of ultrasound energy can also accelerate the reaction rate.

Stirring in Aqueous Media: Replacing organic solvents with water minimizes the environmental impact of the synthesis. tandfonline.com

These greener methods often proceed without the need for a catalyst, offering high yields and shorter reaction times, making them economically and environmentally attractive for the large-scale production of Isonicotinic acid, furfurylidenehydrazide and related compounds. tandfonline.comresearchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Methods for Isonicotinic Acid Hydrazones

| Parameter | Conventional Method | Green Route Methods (Microwave, Sonication, Stirring) |

|---|---|---|

| Solvent | Ethanol (B145695) tandfonline.com | Water tandfonline.com |

| Catalyst | Glacial Acetic Acid tandfonline.com | None required tandfonline.com |

| Reaction Time | 360–420 minutes (reflux) tandfonline.comtandfonline.com | 40–80 minutes researchgate.net |

| Environmental Impact | Higher (use of organic solvents) | Lower (use of water) |

Advanced Computational Modeling for De Novo Design and Mechanistic Understanding

Computational tools are becoming indispensable for accelerating the drug discovery process. For derivatives of isonicotinic acid, techniques like machine learning and molecular docking are being employed for de novo design and to elucidate mechanisms of action. nih.govnih.gov

Future computational research will likely focus on:

Predictive Modeling: Using machine learning algorithms, such as those developed with the Online Chemical Database and Modeling Environment (OCHEM), to build predictive models for antitubercular activity. nih.gov These models can screen virtual libraries of compounds to identify novel candidates with high predicted potency. nih.gov

Structure-Based Drug Design: Employing molecular docking simulations to predict the binding affinity of newly designed analogues to specific biological targets, such as the InhA protein in Mycobacterium tuberculosis. nih.gov This allows for the rational design of more potent and selective inhibitors.

Mechanistic Insights: Using computational methods to understand how structural modifications to the this compound scaffold affect its interaction with target proteins, guiding the synthesis of next-generation compounds. nih.gov

Discovery of Undiscovered Biological Targets and Signaling Pathways

While the parent compound, isoniazid (B1672263), is known to inhibit mycolic acid synthesis in Mycobacterium tuberculosis, the precise molecular targets for many of its hydrazone derivatives, including furfurylidenehydrazide, are not fully elucidated and may be diverse. Future investigations will aim to identify novel biological targets and the signaling pathways modulated by these compounds.

Key research avenues include:

Multi-Targeting Approaches: Research suggests that some isonicotinic acid hydrazide hybrids can bind with high affinity to multiple critical proteins in pathogens. nih.gov Blind docking studies can help identify these potential new targets, which may include enzymes involved in metabolism or cellular immunity. nih.gov

Heme Biosynthesis Modulation: Metabolites of isoniazid, such as pyridoxal (B1214274) isonicotinoyl hydrazone, have been shown to modulate the heme biosynthesis pathway by affecting enzymes like aminolevulinic acid synthase 1 (ALAS1). nih.gov Further studies could explore whether this compound or its metabolites share this mechanism.

Oxidative Pathways: The oxidative metabolism of isonicotinic acid hydrazide can generate reactive species like superoxide. nih.gov Understanding the specific oxidative pathways of its derivatives could reveal new mechanisms of action and potential off-target effects. nih.gov

Synergistic Effects with Existing Therapeutic Modalities in Model Systems

The combination of different therapeutic agents is a cornerstone of modern medicine, particularly in treating infectious diseases like tuberculosis and cancer. researchgate.net Investigating the synergistic potential of this compound with existing drugs could lead to more effective treatment regimens.

Future studies in model systems will likely explore:

Combination Antimicrobial Therapy: A recent study on a synthetic quinoline-isonicotinic acid hydrazide hybrid demonstrated that it could significantly enhance the activity of first-line anti-TB drugs like isoniazid, ethambutol, and bedaquiline, lowering their effective concentrations. nih.gov This suggests a promising strategy to combat drug resistance.

Modulation of Drug Metabolism: An early study investigated the potential synergistic interaction between isonicotinic acid hydrazide and cortisone (B1669442), focusing on the effect on cortisone metabolism in the liver. nih.gov Further research could explore how furfurylidenehydrazide derivatives might interact with the metabolism of other drugs.

Enhanced Cytotoxicity in Cancer Cells: Green tea catechins, when used with chemotherapeutics like cisplatin, have shown synergistic cytotoxic effects on cancer cells. mdpi.com Given the known anticancer potential of some hydrazones, exploring similar combinations with this compound is a logical next step.

Table 2: Observed Synergistic Effects of an Isonicotinic Acid Hydrazide Hybrid (UH-NIP-16) with Anti-TB Drugs

| Anti-TB Drug | Reduction in MIC₅₀ when Combined with UH-NIP-16 |

|---|---|

| Streptomycin | ~45% |

| Isoniazid | ~55% |

| Ethambutol | ~68% |

| Bedaquiline | ~76% |

Data from a study on a quinoline-isonicotinic acid hydrazide hybrid compound against M. tuberculosis. nih.gov

Development of Smart Materials Based on Coordination Chemistry

Schiff bases derived from isonicotinic acid hydrazide are excellent ligands for forming stable complexes with a wide range of transition metal ions, including copper, cobalt, nickel, and zinc. researchgate.netrdd.edu.iq The resulting coordination complexes possess diverse structures and properties that make them suitable for the development of smart materials. researchgate.net

Future directions in this area include:

Biologically Active Polymeric Complexes: Immobilizing isonicotinic acid hydrazide onto polymeric carriers, such as chitosan (B1678972) derivatives complexed with metal ions like cobalt, has been shown to create materials with antituberculosis effects and immunostimulating activity. nih.gov

Luminescent Materials: Coordination complexes of hydrazones with lanthanide and transition metal ions are being investigated for their interesting luminescent properties. researchgate.net These could be developed into sensors or probes for various applications.

Catalytic Applications: Metal complexes of hydrazones are of interest in the field of catalysis, and future work could focus on designing specific complexes for targeted chemical transformations. researchgate.net The coordination geometry of these complexes, which can be octahedral, tetrahedral, or square planar depending on the metal ion, plays a crucial role in their catalytic and other functional properties. rdd.edu.iq

Q & A

Q. What are the standard synthetic protocols for preparing isonicotinic acid hydrazide derivatives like furfurylidenehydrazide?

The synthesis typically involves a two-step process: (1) esterification of isonicotinic acid with ethanol under acidic conditions to form ethyl isonicotinate, followed by (2) refluxing with hydrazine hydrate to yield isonicotinic acid hydrazide. The final hydrazone derivative (e.g., furfurylidenehydrazide) is obtained by condensing the hydrazide with furfuraldehyde. Mechanochemical or microwave-assisted methods can improve reaction efficiency and yield, as demonstrated in hydrazone synthesis for antimicrobial studies . Low yields in conventional methods may arise from reversible reactions or side-product formation, necessitating optimization of reaction time, temperature, and stoichiometry .

Q. How are structural and purity assessments conducted for these derivatives?

Characterization relies on spectral methods (e.g., -NMR, IR, mass spectrometry) to confirm hydrazone bond formation and substituent positions. Purity is assessed via reversed-phase thin-layer chromatography (RP-TLC) or HPLC, with lipophilicity () values determined experimentally using RP-TLC . For quantification, bromate-bromide titrimetry in acidic media is used to determine active hydrazide content, with methyl red as an indicator .

Q. What in vitro biological assays are relevant for evaluating antimicrobial activity?

Standard protocols include broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are compared to reference drugs like isoniazid or fluconazole. Activity correlates with lipophilicity and electron-withdrawing/donating substituents on the hydrazone moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

SAR analysis involves systematic variation of substituents on the hydrazone’s aromatic/aliphatic moiety. For example:

- Electron-withdrawing groups (e.g., -NO, -Cl) enhance antimycobacterial activity by improving membrane permeability.

- Bulky substituents (e.g., naphthyl) may hinder activity due to steric effects. Computational tools (e.g., molecular docking, DFT) can predict binding affinities to mycobacterial targets like enoyl-acyl carrier protein reductase (InhA) .

Q. What experimental strategies address contradictions in biological activity data across studies?

Discrepancies may arise from differences in:

- Strain specificity : Mycobacterium tuberculosis H37Rv vs. clinical multidrug-resistant (MDR) strains.

- Assay conditions : Variations in pH, temperature, or culture media.

- Compound stability : Hydrazones may hydrolyze under acidic/alkaline conditions. Resolve contradictions by standardizing protocols (e.g., CLSI guidelines) and validating results with orthogonal assays (e.g., time-kill kinetics) .

Q. How do resistance mechanisms (e.g., in M. tuberculosis) impact the efficacy of hydrazone derivatives?

Resistance to isoniazid (INH) often involves mutations in katG (catalase-peroxidase gene) or inhA (mycolic acid biosynthesis). Hydrazone derivatives may bypass INH resistance by directly targeting InhA or utilizing alternative activation pathways. Combinatorial therapy with ethionamide or pretomanid can overcome resistance synergistically .

Methodological Considerations

Q. What frameworks (e.g., PICO, FINER) are suitable for designing robust studies?

- PICO : Define Population (e.g., bacterial strains), Intervention (test compound), Comparison (reference drug), Outcome (MIC, IC).

- FINER : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (novel substituents), Novel (unexplored mechanisms), Ethical (non-toxic in cell models), Relevant (addressing antimicrobial resistance) .

Q. How can computational tools enhance experimental workflows?

- Molecular dynamics simulations : Predict stability of hydrazone-metal complexes (e.g., Cu, Co) for catalytic or antibacterial applications.

- QSAR models : Relate log or Hammett constants () to bioactivity for prioritized synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.